Eletriptan hydrobromide monohydrate
Overview
Description
Eletriptan hydrobromide monohydrate is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in alleviating migraine symptoms by targeting specific serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several key steps. One common method includes the reduction of 3-(®-1-methylpyrrolidin-2-yl)methyl)-5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole in the presence of a metal catalyst to produce the desired product, which is then converted to the hydrobromide salt . Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid such as methane sulfonic acid is a typical reaction condition .
Industrial Production Methods: Industrial production of eletriptan hydrobromide monohydrate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Eletriptan hydrobromide monohydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using metal catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ammonium molybdate.
Reduction: Palladium on carbon, methane sulfonic acid.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of eletriptan hydrobromide, which can be further processed to obtain the final active pharmaceutical ingredient .
Scientific Research Applications
Eletriptan hydrobromide monohydrate has several scientific research applications:
Chemistry: It is used as a model compound in the study of serotonin receptor agonists and their interactions.
Biology: Research on its effects on serotonin receptors helps in understanding migraine pathophysiology.
Mechanism of Action
Eletriptan hydrobromide monohydrate exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, leading to the constriction of blood vessels in the brain and inhibition of pro-inflammatory neuropeptide release . This action helps reduce the swelling and pain associated with migraines .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different absorption profile and efficacy.
Rizatriptan: Known for its rapid onset of action compared to eletriptan.
Zolmitriptan: Similar in function but differs in its pharmacokinetic properties.
Uniqueness of Eletriptan Hydrobromide Monohydrate: this compound is unique due to its higher lipophilicity, which allows for quicker absorption and onset of action compared to other triptans. It also has a favorable side effect profile and is effective in reducing the symptoms of migraines more efficiently .
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDVONYOHPTGR-JQDLGSOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273211-28-2 | |
Record name | Eletriptan hydrobromide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELETRIPTAN HYDROBROMIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.